2-Azaspiro[4.5]decan-8-ol;hydrochloride
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Overview
Description
2-Azaspiro[45]decan-8-ol;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decan-8-ol;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of solvents such as methanol and catalysts like Raney nickel or lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decan-8-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen with a catalyst.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines.
Scientific Research Applications
2-Azaspiro[4.5]decan-8-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decan-8-ol;hydrochloride involves its interaction with specific molecular targets. For instance, as an FGFR4 inhibitor, it binds to the receptor and prevents its activation, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . Similarly, as a vanin-1 enzyme inhibitor, it interferes with the enzyme’s activity, affecting metabolic and inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
What sets 2-Azaspiro[4.5]decan-8-ol;hydrochloride apart from similar compounds is its specific spiro structure and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct pharmacological properties .
Properties
IUPAC Name |
2-azaspiro[4.5]decan-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-1-3-9(4-2-8)5-6-10-7-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKMXLCFYSEBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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